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molecular formula C10H8N2O2S B8709605 2-Pyridin-2-yl-thiazol-5-carboxylic acid methyl ester

2-Pyridin-2-yl-thiazol-5-carboxylic acid methyl ester

Cat. No. B8709605
M. Wt: 220.25 g/mol
InChI Key: YPLRNLXASJYLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470820B2

Procedure details

To a suspension of 2-bromo-1,3-thiazole-5-carboxylic acid methyl ester (0.5 g, 2.25 mmol) and Pd(PPh3)4 (0.13 g, 0.11 mmol) in THF (12.5 ml) was added bromo-(pyridine-2-yl)-zinc (6.75 ml, 0.5M THF solution) under inert gas atmosphere. The reaction mixture was irradiated under microwave conditions at 120° C. for 10 min. The solvent was removed and the product was obtained after purification by silica gel chromatography using a heptane/ethyl acetate gradient as yellow crystals (0.34 g, 68%) MS: M=221.2 (M+H)+
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Name
bromo-(pyridine-2-yl)-zinc
Quantity
6.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8](Br)=[N:7][CH:6]=1)=[O:4].Br[Zn][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[N:7][CH:6]=1)=[O:4] |^1:27,29,48,67|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=CN=C(S1)Br
Name
Quantity
12.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.13 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
bromo-(pyridine-2-yl)-zinc
Quantity
6.75 mL
Type
reactant
Smiles
Br[Zn]C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was irradiated under microwave conditions at 120° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CN=C(S1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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